The compound 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic molecule that incorporates multiple heterocyclic structures, specifically a pyrimidine, azetidine, and dihydropyridazine. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus and obesity, as indicated by its classification as a GLP-1 receptor agonist in various studies and patents .
The synthesis and applications of this compound have been documented in several patents and research articles. Notably, the United States Patent US20220024901A1 outlines its use in pharmaceutical compositions aimed at treating metabolic diseases . Additionally, related compounds have been featured in chemical databases and literature focusing on drug development .
This compound falls under the classification of heterocyclic compounds, specifically within the categories of pyridazines and pyrimidines. Its structural complexity allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies.
The synthesis of 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. A common method includes:
The molecular formula for this compound is , with a molecular weight of approximately 293.73 g/mol. It features multiple nitrogen atoms within its structure, contributing to its pharmacological properties.
The compound may undergo various chemical reactions typical for heterocyclic compounds, including:
These reactions are typically conducted under controlled laboratory conditions using standard organic chemistry techniques such as refluxing, stirring under inert atmospheres, and employing protective groups when necessary.
The mechanism of action for 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one primarily involves its role as a GLP-1 receptor agonist. Upon administration:
Studies have shown that compounds with similar structures exhibit significant efficacy in lowering blood glucose levels in diabetic models, suggesting that this compound may share similar properties .
Key physical properties include:
Chemical properties encompass:
Relevant data from studies indicate melting points around 150–160 °C and boiling points that vary based on solvent interactions .
This compound has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: